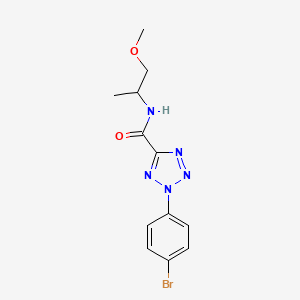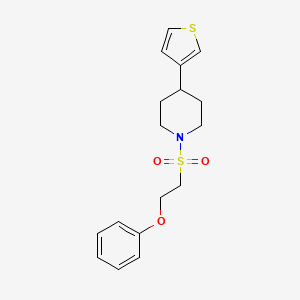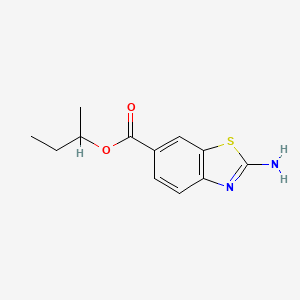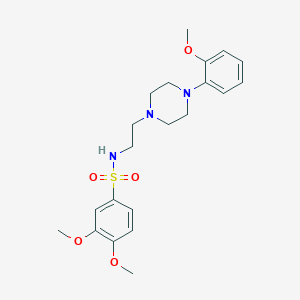![molecular formula C20H17ClN2O5S2 B2580693 3-((4-clorofenil)sulfonil)-N-(4-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)tiazol-2-il)propanamida CAS No. 895459-92-4](/img/structure/B2580693.png)
3-((4-clorofenil)sulfonil)-N-(4-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)tiazol-2-il)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C20H17ClN2O5S2 and its molecular weight is 464.94. The purity is usually 95%.
The exact mass of the compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antiinflamatoria
Las calconas, incluyendo nuestro compuesto de interés, han sido investigadas por sus propiedades antiinflamatorias. Estas moléculas pueden modular las vías inflamatorias y potencialmente servir como agentes terapéuticos para condiciones como la artritis, el asma y las enfermedades autoinmunes. Al inhibir los mediadores proinflamatorios, las calconas pueden ayudar a mitigar la inflamación y el daño tisular asociado .
Propiedades Antimicrobianas y Antifúngicas
Las calconas exhiben actividades antimicrobianas y antifúngicas. Los investigadores han explorado su potencial como alternativas naturales a los antibióticos convencionales. Estos compuestos pueden atacar patógenos bacterianos y fúngicos, convirtiéndolos en candidatos valiosos para el desarrollo de fármacos en el manejo de enfermedades infecciosas .
Efectos Antioxidantes
La presencia de grupos fenólicos en las calconas contribuye a sus capacidades de supresión de radicales. Como antioxidantes, estos compuestos pueden proteger las células del estrés oxidativo y prevenir el daño celular. Se ha investigado su uso en la preservación de alimentos y como posibles nutracéuticos .
Actividades Citotóxicas y Anticancerígenas
Las calconas han mostrado promesa como agentes citotóxicos contra las células cancerosas. Interfieren con la división celular, inducen apoptosis e inhiben el crecimiento tumoral. Los investigadores continúan explorando su potencial en la terapia del cáncer y el descubrimiento de fármacos .
Materiales Ópticos No Lineales (NLO)
Ciertas calconas exhiben una eficiencia de conversión de generación de segunda armónica (SHG) eficiente, lo que las convierte en prometedores materiales NLO orgánicos. Sus propiedades electrónicas únicas les permiten ser utilizadas en dispositivos y sensores ópticos .
Inhibidores Selectivos de Monoaminooxidasa B (MAO-B)
Los investigadores han diseñado y evaluado calconas sustituidas con 1,4-benzodioxano como inhibidores selectivos y reversibles de la monoaminooxidasa B humana (MAO-B). Estos compuestos tienen potencial para el tratamiento de enfermedades neurodegenerativas .
Otras Aplicaciones
Las calconas se han investigado en varios otros contextos, incluidas las propiedades antimaláricas, la cicatrización de heridas y como intermediarios en la síntesis orgánica. Su estructura química diversa y sus actividades biológicas continúan inspirando la investigación en múltiples disciplinas .
En resumen, 3-((4-clorofenil)sulfonil)-N-(4-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)tiazol-2-il)propanamida representa un compuesto multifacético con un potencial emocionante para aplicaciones terapéuticas y de ciencia de materiales. Los investigadores de todo el mundo están explorando activamente sus propiedades y aplicaciones, y anticipamos más descubrimientos en el futuro . Si desea obtener más información o tiene alguna pregunta específica, ¡no dude en preguntar! 😊
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S2/c21-14-2-4-15(5-3-14)30(25,26)10-7-19(24)23-20-22-16(12-29-20)13-1-6-17-18(11-13)28-9-8-27-17/h1-6,11-12H,7-10H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIGNHCJNYBGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2580611.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2580614.png)
![3-[(1-methanesulfonylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine](/img/structure/B2580615.png)
![[7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2580616.png)


![methyl 2'-amino-1-(carbamoylmethyl)-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2580620.png)
![9-(4-ethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2580625.png)

![Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide](/img/structure/B2580629.png)


![N-[1-(pyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2580633.png)
